1,2,3,4-Tetrahydrocyclopenta[b]indol-6-amine
CAS No.:
Cat. No.: VC16004058
Molecular Formula: C11H12N2
Molecular Weight: 172.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N2 |
|---|---|
| Molecular Weight | 172.23 g/mol |
| IUPAC Name | 1,2,3,4-tetrahydrocyclopenta[b]indol-6-amine |
| Standard InChI | InChI=1S/C11H12N2/c12-7-4-5-9-8-2-1-3-10(8)13-11(9)6-7/h4-6,13H,1-3,12H2 |
| Standard InChI Key | VHYZCAAHRKHAIL-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C1)NC3=C2C=CC(=C3)N |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Stereoelectronic Features
The molecule consists of a bicyclic framework formed by a cyclopentane ring fused to the b-position of an indole moiety. The indole nitrogen resides at position 1, while the amine group occupies position 6 of the aromatic system. This arrangement creates a planar aromatic region (indole) juxtaposed with a non-planar cyclopentane ring, conferring both rigidity and conformational flexibility. The amine group’s position ortho to the bridging carbon introduces steric and electronic effects that influence reactivity.
Key bond lengths and angles derived from computational models include:
| Parameter | Value |
|---|---|
| C6-N bond length | 1.35 Å |
| Dihedral angle (cyclopentane-indole) | 12.7° |
| N-H bond distance | 1.01 Å |
The amine’s lone pair participates in partial conjugation with the indole π-system, reducing basicity compared to aliphatic amines () .
Comparative Structural Analysis
Structurally related compounds highlight the impact of substituents on physicochemical properties:
The cyclopentane fusion in 1,2,3,4-tetrahydrocyclopenta[b]indol-6-amine reduces ring strain compared to cyclohexane-fused analogs, potentially enhancing metabolic stability.
Synthesis and Chemical Reactivity
Synthetic Routes
Patent literature describes a multi-step approach to related tetrahydrocyclopenta[b]indole derivatives :
-
Indole Reduction: Catalytic hydrogenation of a cyclopenta[b]indole precursor using 5% Pd/C in ethanol at 50 psi , yielding the tetrahydro intermediate.
-
Amine Functionalization: Coupling the reduced indole with chloroacetamide in dimethylformamide (DMF) using diisopropylethylamine as a base.
-
Cyclization: Heating the intermediate at 110°C in toluene with -etherate to form the diazepino-fused product.
For 1,2,3,4-tetrahydrocyclopenta[b]indol-6-amine specifically, a modified pathway involving nitration at position 6 followed by catalytic reduction (e.g., /Raney Ni) could introduce the amine group .
Reactivity Profile
The compound undergoes characteristic reactions of both indoles and secondary amines:
-
Electrophilic Substitution: Bromination occurs preferentially at position 4 of the indole ring due to the amine’s directing effects .
-
N-Alkylation: Treatment with alkyl halides in the presence of yields N-alkyl derivatives, a reaction exploited to modulate lipophilicity .
-
Oxidation: Exposure to selectively oxidizes the cyclopentane ring to a cyclopentanone, altering conformational dynamics .
Applications in Scientific Research
Building Block for Heterocyclic Synthesis
The scaffold serves as a precursor for:
-
Tricyclic antidepressants via Friedel-Crafts alkylation
-
Kinase inhibitors through Suzuki-Miyaura coupling at position 4
-
Fluorescent probes by introducing dansyl groups at the amine
Radioligand Development
-Labeled derivatives have been proposed for positron emission tomography (PET) imaging of serotonin receptors, leveraging the amine group for rapid radiolabeling .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume